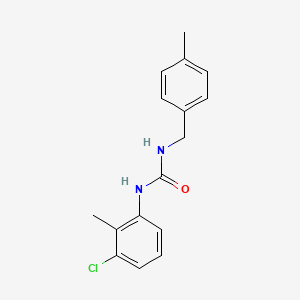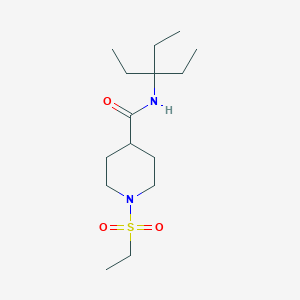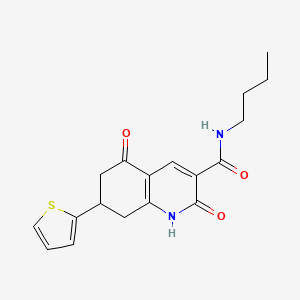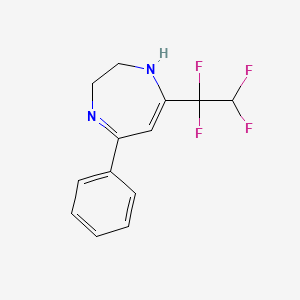
N-(3-chloro-2-methylphenyl)-N'-(4-methylbenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-methylbenzyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMU, and it has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. One of the primary targets of CMU is the enzyme carbonic anhydrase, which plays a key role in the regulation of pH levels in the body. Additionally, CMU has been shown to bind to and modulate the activity of certain receptors in the brain, including the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMU are varied and complex. This compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, CMU has been shown to have antitumor effects, which may be due to its ability to induce apoptosis in cancer cells. Other potential effects of CMU include the modulation of neurotransmitter release and the regulation of ion channel activity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CMU in lab experiments is its well-documented biological activity. This compound has been extensively studied, and its effects on various biological processes are well understood. Additionally, CMU is relatively easy to synthesize, making it a convenient compound for use in lab experiments. However, there are also some limitations to using CMU in lab experiments. One of the primary limitations is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of CMU is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for the study of CMU. One area of interest is the development of new therapeutic applications for this compound. For example, CMU may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CMU, which may lead to the development of new drugs with similar biological activity. Finally, the potential toxicity of CMU should be further explored, as this may limit its use in certain applications.
Synthesis Methods
The synthesis of CMU involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methylbenzylamine. The reaction is carried out in anhydrous conditions, and the resulting product is purified through recrystallization. The yield of this reaction is typically high, and the resulting product is a white crystalline solid.
Scientific Research Applications
CMU has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. Additionally, CMU has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-6-8-13(9-7-11)10-18-16(20)19-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIJQYWIIRYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5398584.png)

![1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide hydrochloride](/img/structure/B5398605.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398609.png)


![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5398640.png)
![4-({1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5398644.png)
![4-[(2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5398653.png)
![N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5398664.png)

![N,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398674.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate](/img/structure/B5398681.png)